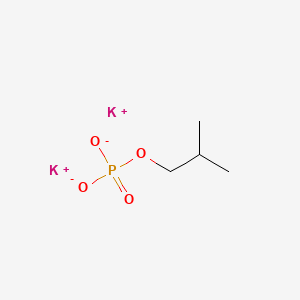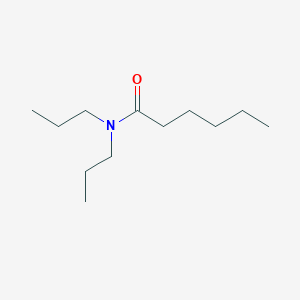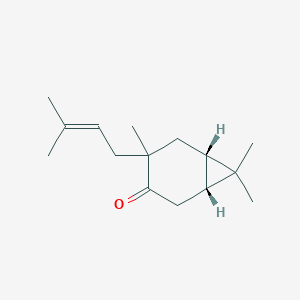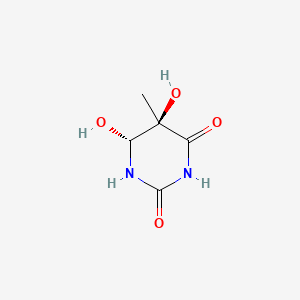
Dipotassium isobutyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipotassium isobutyl phosphate is an organophosphate compound with the chemical formula C4H9K2O4P. It is a potassium salt of isobutyl phosphate and is known for its solubility in water and its use in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dipotassium isobutyl phosphate can be synthesized through the neutralization of isobutyl phosphoric acid with potassium hydroxide. The reaction typically involves the following steps:
Preparation of Isobutyl Phosphoric Acid: Isobutyl alcohol is reacted with phosphoric acid under controlled conditions to form isobutyl phosphoric acid.
Neutralization: The isobutyl phosphoric acid is then neutralized with potassium hydroxide to form this compound.
The reaction conditions include maintaining the temperature below 90°C and controlling the pH to ensure complete neutralization .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale neutralization processes. The use of continuous reactors and precise control of reaction parameters ensures high yield and purity. The product is then crystallized, filtered, and dried to obtain the final compound .
Analyse Chemischer Reaktionen
Types of Reactions
Dipotassium isobutyl phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form isobutyl phosphoric acid and potassium hydroxide.
Substitution Reactions: It can participate in substitution reactions where the isobutyl group is replaced by other functional groups.
Complexation: It can form complexes with metal ions, which is useful in various industrial applications.
Common Reagents and Conditions
Hydrolysis: Water at room temperature.
Substitution: Various organic reagents under controlled conditions.
Complexation: Metal salts in aqueous solutions.
Major Products Formed
Hydrolysis: Isobutyl phosphoric acid and potassium hydroxide.
Substitution: Various substituted phosphates.
Complexation: Metal-phosphate complexes.
Wissenschaftliche Forschungsanwendungen
Dipotassium isobutyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the preparation of buffer solutions and as a nutrient source in microbial culture media.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: Utilized in the production of detergents, fertilizers, and as a corrosion inhibitor in cooling systems
Wirkmechanismus
The mechanism of action of dipotassium isobutyl phosphate involves its ability to interact with various molecular targets. In biological systems, it can act as a phosphate donor, participating in phosphorylation reactions that are crucial for cellular processes. It also functions as a buffering agent, maintaining pH stability in various environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dipotassium phosphate (K2HPO4)
- Monopotassium phosphate (KH2PO4)
- Tripotassium phosphate (K3PO4)
Comparison
Dipotassium isobutyl phosphate is unique due to the presence of the isobutyl group, which imparts different solubility and reactivity characteristics compared to other potassium phosphates. This makes it particularly useful in applications where specific organic functionalities are required .
Eigenschaften
CAS-Nummer |
68541-10-6 |
|---|---|
Molekularformel |
C4H9K2O4P |
Molekulargewicht |
230.28 g/mol |
IUPAC-Name |
dipotassium;2-methylpropyl phosphate |
InChI |
InChI=1S/C4H11O4P.2K/c1-4(2)3-8-9(5,6)7;;/h4H,3H2,1-2H3,(H2,5,6,7);;/q;2*+1/p-2 |
InChI-Schlüssel |
QQVPGMKUULHCHN-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)COP(=O)([O-])[O-].[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















